Uridine 5'-triphosphate (ammonium salt)-d8
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Overview
Description
Uridine 5’-triphosphate (ammonium salt)-d8 is a labeled compound used in various biochemical and molecular biology applications. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and the regulation of cellular signaling pathways. The compound is often used as a substrate in enzymatic reactions and as a precursor for the synthesis of other nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-triphosphate (ammonium salt)-d8 typically involves the phosphorylation of uridine derivatives. One common method is the enzymatic phosphorylation of uridine diphosphate (UDP) to uridine triphosphate (UTP) using nucleoside diphosphate kinase (NDPK) as a catalyst . The reaction conditions usually require a buffered aqueous solution with a pH around 7.5 and the presence of magnesium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of Uridine 5’-triphosphate (ammonium salt)-d8 involves large-scale enzymatic synthesis followed by purification processes such as ion-exchange chromatography and crystallization. The compound is often supplied as an ammonium salt to enhance its stability and solubility in aqueous solutions .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:
Phosphorylation: Conversion to other nucleotides such as cytidine triphosphate (CTP) through enzymatic amination.
Hydrolysis: Breakdown into uridine diphosphate (UDP) and inorganic phosphate under acidic or enzymatic conditions.
Substitution: Reaction with other nucleophiles to form modified nucleotides.
Common Reagents and Conditions
Enzymes: Nucleoside diphosphate kinase (NDPK) for phosphorylation.
Buffers: Tris-HCl or phosphate buffers with a pH range of 7.0-8.0.
Metal Ions: Magnesium ions (Mg²⁺) to stabilize the triphosphate group and enhance enzymatic activity.
Major Products Formed
Cytidine Triphosphate (CTP): Formed through the amination of UTP.
Uridine Diphosphate (UDP): Formed through the hydrolysis of UTP.
Scientific Research Applications
Uridine 5’-triphosphate (ammonium salt)-d8 is widely used in scientific research, including:
Chemistry: As a substrate in nucleotide synthesis and enzymatic reactions.
Biology: In studies of RNA synthesis and cell signaling pathways.
Medicine: Investigating the role of nucleotides in metabolic diseases and as potential therapeutic agents.
Industry: Used in the production of labeled nucleotides for research and diagnostic applications.
Mechanism of Action
Uridine 5’-triphosphate (ammonium salt)-d8 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is phosphorylated by nucleoside diphosphate kinase to form other nucleotides such as cytidine triphosphate . The compound also interacts with purinergic receptors, particularly the P2Y2 receptor, to mediate cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphate (UDP): A precursor in the synthesis of UTP and involved in glycogen synthesis.
Cytidine Triphosphate (CTP): Formed from UTP and used in the synthesis of RNA and phospholipids.
Adenosine Triphosphate (ATP): A universal energy carrier in cells and involved in numerous biochemical reactions.
Uniqueness
Uridine 5’-triphosphate (ammonium salt)-d8 is unique due to its labeled isotopes, which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. Its role as a precursor for cytidine triphosphate and its involvement in specific cellular signaling pathways also distinguish it from other nucleotides .
Properties
Molecular Formula |
C9H27N6O15P3 |
---|---|
Molecular Weight |
560.31 g/mol |
IUPAC Name |
azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.4H3N/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;; |
InChI Key |
JVSDFMCDTHUZIH-NARUIJAVSA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Origin of Product |
United States |
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